(2-Ethoxy-1,3-oxazol-4-yl)methanol
Overview
Description
(2-Ethoxy-1,3-oxazol-4-yl)methanol: is a chemical compound with the molecular formula C_7H_10NO_3. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms, and an ethoxy group attached to the second carbon of the oxazole ring. The methanol group is attached to the fourth carbon of the oxazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydroxylamine hydrochloride.
Reaction Steps: The process involves the formation of an oxazole ring through a cyclization reaction. The ethoxy group is introduced through an etherification reaction.
Conditions: The reactions are usually carried out under acidic conditions, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
(2-Ethoxy-1,3-oxazol-4-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The ethoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxamic acids and other oxo derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
(2-Ethoxy-1,3-oxazol-4-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2-Ethoxy-1,3-oxazol-4-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
(2-Ethoxy-1,3-oxazol-4-yl)methanol: is similar to other oxazole derivatives, but it has unique properties due to the presence of the ethoxy group and the methanol moiety. Some similar compounds include:
2-Methoxy-1,3-oxazol-4-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methyl-1,3-oxazol-2-yl)methanol: Contains a methyl group instead of an ethoxy group.
1,3-Oxazol-4-yl)methanol: Lacks the ethoxy group entirely.
Properties
IUPAC Name |
(2-ethoxy-1,3-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-9-6-7-5(3-8)4-10-6/h4,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLWALLEPECEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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